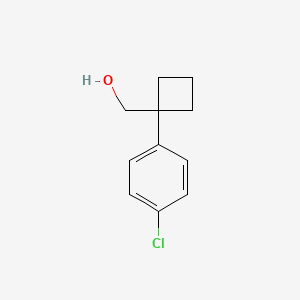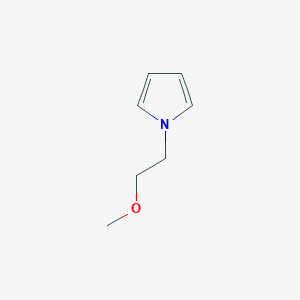
2,6-Difluoroterephthalonitrile
Übersicht
Beschreibung
2,6-Difluoroterephthalonitrile is a di-substituted aromatic compound with the molecular formula C₈H₂F₂N₂. It is primarily utilized in materials science and organic chemistry research. This compound serves as a versatile building block for synthesizing various organic materials, particularly in the development of polymers, metal-organic frameworks, and covalent organic frameworks.
Wissenschaftliche Forschungsanwendungen
2,6-Difluoroterephthalonitrile has several scientific research applications:
Materials Science: It is used in the synthesis of polymers, metal-organic frameworks, and covalent organic frameworks.
Organic Chemistry: It serves as a building block for various organic materials.
Industrial Applications: It is utilized in the development of advanced materials with specific properties, such as enhanced thermal stability and chemical resistance.
Vorbereitungsmethoden
2,6-Difluoroterephthalonitrile can be synthesized through different methods. One common approach involves the direct fluorination of terephthalonitrile using a fluorinating agent like potassium fluoride. The reaction typically occurs under controlled conditions to ensure the selective introduction of fluorine atoms at the 2 and 6 positions of the aromatic ring.
Analyse Chemischer Reaktionen
2,6-Difluoroterephthalonitrile readily undergoes nucleophilic aromatic substitution reactions due to the electron-withdrawing nature of the nitrile groups. This reactivity enables the attachment of various nucleophiles, including amines, thiols, and alcohols, to the aromatic ring. Common reagents used in these reactions include sodium methoxide, potassium tert-butoxide, and lithium diisopropylamide. Major products formed from these reactions depend on the specific nucleophile used and the reaction conditions.
Wirkmechanismus
The mechanism of action of 2,6-Difluoroterephthalonitrile heavily depends on the specific chemical reaction it undergoes. In nucleophilic aromatic substitution, the electron-withdrawing nitrile groups activate the aromatic ring towards nucleophilic attack by stabilizing the negative charge formed in the transition state. This activation facilitates the substitution of fluorine atoms with various nucleophiles, leading to the formation of new compounds with desired properties.
Vergleich Mit ähnlichen Verbindungen
2,6-Difluoroterephthalonitrile can be compared with other similar compounds, such as:
2,6-Dichloroterephthalonitrile: Similar in structure but with chlorine atoms instead of fluorine. It exhibits different reactivity and properties due to the difference in electronegativity between chlorine and fluorine.
2,6-Dibromoterephthalonitrile: Contains bromine atoms instead of fluorine. Bromine’s larger atomic size and lower electronegativity result in different chemical behavior.
2,6-Diiodoterephthalonitrile: Contains iodine atoms, which are even larger and less electronegative than bromine, leading to unique reactivity and applications.
This compound is unique due to the strong electron-withdrawing effect of fluorine, which significantly influences its reactivity and the properties of the resulting compounds.
Eigenschaften
IUPAC Name |
2,6-difluorobenzene-1,4-dicarbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H2F2N2/c9-7-1-5(3-11)2-8(10)6(7)4-12/h1-2H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BSASUJKIZLQYFI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1F)C#N)F)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H2F2N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
164.11 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














![1-[4-(1,1-Dioxo-1,2-benzothiazol-3-yl)piperazin-1-yl]-3-methoxypropan-2-ol](/img/structure/B3142683.png)

